molecular formula C14H18BFO4 B7956798 2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No.: B7956798
M. Wt: 280.10 g/mol
InChI Key: MAXJGDSSNSSIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a boronic ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-fluorophenylacetic acid, is brominated to introduce a bromine atom at the desired position.

    Borylation: The brominated intermediate undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Hydrolysis: The boronic ester is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce hydrocarbons.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the fluorine atom can enhance the compound’s stability and reactivity by influencing electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is unique due to its combination of a fluorine atom and a boronic ester group on the same aromatic ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-5-6-11(16)9(7-10)8-12(17)18/h5-7H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXJGDSSNSSIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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